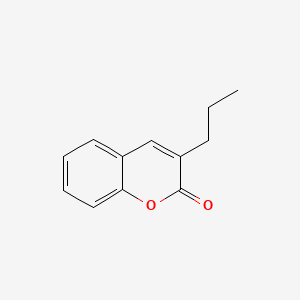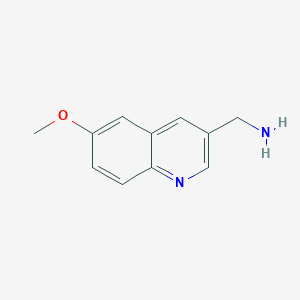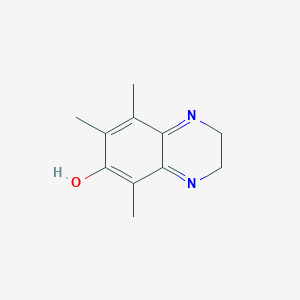
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Diamines and Diketones: This method involves the reaction of a diamine with a diketone under acidic or basic conditions.
Catalytic Hydrogenation: This method may involve the reduction of a quinoxaline derivative using a hydrogenation catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives using oxidizing agents.
Reduction: Further hydrogenation to produce fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoxaline derivatives.
Reduction: May yield fully saturated quinoxaline derivatives.
Substitution: May yield various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Trimethylquinoxaline: A derivative with different methyl group positions.
Dihydroquinoxaline: A reduced form with similar chemical properties.
Uniqueness
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Propiedades
Número CAS |
98055-55-1 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5,7,8-trimethyl-2,3-dihydroquinoxalin-6-ol |
InChI |
InChI=1S/C11H14N2O/c1-6-7(2)11(14)8(3)10-9(6)12-4-5-13-10/h14H,4-5H2,1-3H3 |
Clave InChI |
SJGIXRUXMMZZNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NCCN=C2C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



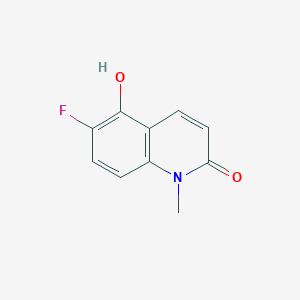
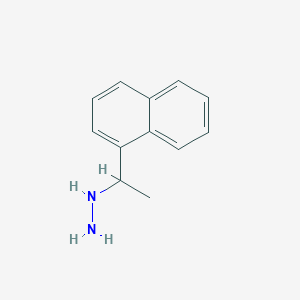
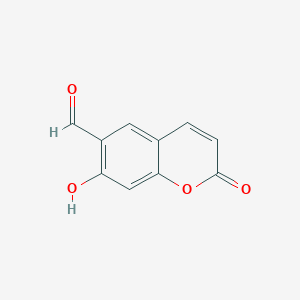

![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
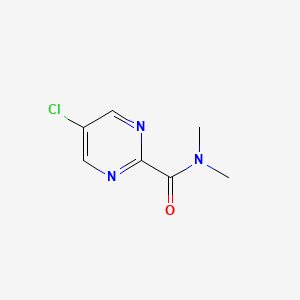
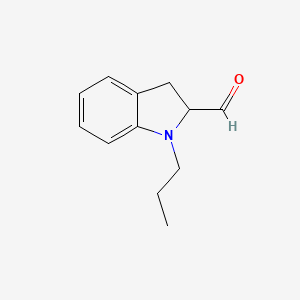
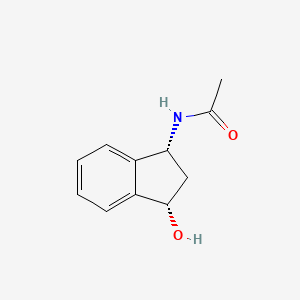
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)
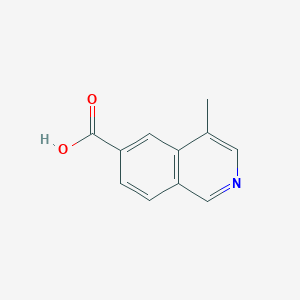
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
